6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one
Overview
Description
6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one (6-AT) is a thieno[2,3-b][1,4]thiazin-2(3H)-one derivative that has been studied for its potential to be used in a number of scientific applications. 6-AT has a wide range of uses, from its ability to act as an antioxidant to its potential use in medical imaging.
Scientific Research Applications
Synthesis and Reactivity
- 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one has been involved in studies exploring the synthesis of various tricyclic compounds and tetracyclic ring systems, demonstrating its utility in creating complex molecular structures (Erker, 1993).
- This compound has also been used in reactions leading to thieno[2,3-b][1,4]thiazocines and thieno[2,3-b][1,4]thiazonines, showcasing its reactivity and versatility in chemical synthesis (Erker, 1994).
Biological Activity
- A study on thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, which are related to the thieno[2,3-b][1,4]thiazin-2(3H)-one structure, investigated their potential as inhibitors of enzymes like cholesterol esterase and acetylcholinesterase, indicating possible biomedical applications (Pietsch & Gütschow, 2005).
Application in Flavor Chemistry
- In the field of flavor chemistry, derivatives of thieno[2,3-b][1,4]thiazin-2(3H)-one have been synthesized as part of a study on Maillard flavor compounds, highlighting its role in the creation of flavor agents (Deblander et al., 2015).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine derivatives, a related class of compounds, have been found to exhibit antimicrobial activity .
Mode of Action
It is known that thieno[2,3-d]pyrimidine derivatives interact with their targets, leading to their antimicrobial effects .
Biochemical Pathways
Related compounds such as thieno[2,3-d]pyrimidines have been found to exhibit various pharmacological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Related compounds such as thieno[2,3-d]pyrimidines have been found to exhibit antimicrobial activity .
properties
IUPAC Name |
6-acetyl-1H-thieno[2,3-b][1,4]thiazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-4(10)6-2-5-8(13-6)12-3-7(11)9-5/h2H,3H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJDUFIHRNIEIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)SCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381376 | |
Record name | 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151095-12-4 | |
Record name | 6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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